1,4-Dimethylpiperazine
Overview
Description
1,4-Dimethylpiperazine is a chemical compound that has been studied in various contexts, particularly in the formation of complexes with other molecules. The compound is known for its ability to form hydrogen bonds and interact with other molecules through van der Waals contacts, as seen in its complex with p-hydroxybenzoic acid . It has also been shown to form crystalline structures with tartaric acid and water molecules, indicating its potential for creating stable molecular assemblies .
Synthesis Analysis
The synthesis of derivatives of 1,4-dimethylpiperazine has been explored, such as the creation of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, which is a model compound for a specific polymeric structure . This indicates that 1,4-dimethylpiperazine can be modified to produce various functional groups, allowing for its incorporation into larger molecular frameworks.
Molecular Structure Analysis
The molecular structure of 1,4-dimethylpiperazine and its complexes has been extensively studied using X-ray diffraction, NMR, and DFT calculations. The piperazine ring typically adopts a chair conformation, with variations in the positions of the methyl groups and other substituents depending on the specific complex . These studies provide detailed insights into the three-dimensional arrangement of atoms within the complexes, which is crucial for understanding their properties and reactivity.
Chemical Reactions Analysis
1,4-Dimethylpiperazine is involved in the formation of various complexes through hydrogen bonding and other non-covalent interactions. For example, it forms a pentanuclear ladder structure with lithium anilide , and it participates in the creation of supramolecular structures with squaric acid . These interactions are key to the compound's ability to serve as a building block in larger molecular assemblies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethylpiperazine and its complexes have been characterized through spectroscopic methods such as FTIR and NMR, as well as theoretical calculations . These studies reveal the presence of specific vibrational modes and chemical shifts that are indicative of the compound's structure and the nature of its interactions with other molecules. The compound's ability to form stable hydrates and its behavior in the presence of water also highlight its potential applications in various chemical contexts .
Scientific Research Applications
Polyurethane Foam Production : 1,4-dimethylpiperazine was evaluated as a substitute catalyst in polyurethane foam production. It was found to be a good delayed action catalyst, useful for in-mold flowability and slow cure times, with comparable foam properties to traditional catalysts (Samarappuli & Liyanage, 2018).
Structural Chemistry : Studies have been conducted on the molecular structure of various 1,4-dimethylpiperazine complexes, including its solvates with lithium anilide (Clegg et al., 2000), chloroacetyl (Bassi & Scordamaglia, 1977), and l-tartaric acid (Dega-Szafran, Katrusiak & Szafran, 2008). These studies contribute to a deeper understanding of molecular interactions and structural properties.
Pharmaceutical Research : 1,4-dimethylpiperazine derivatives have been studied for their potential use as CCR1 antagonists in the treatment of inflammatory diseases (Norman, 2006).
Spectroscopic Analysis : Research has been conducted on the spectroscopic properties of 1,4-dimethylpiperazine complexes, which is significant for understanding molecular interactions and structural analysis (Dega-Szafran, Katrusiak & Szafran, 2006).
Chemical Physics : The radical cation of N,N-dimethylpiperazine has been studied for its structural effects and orbital interactions (Brouwer et al., 1998). This research contributes to the understanding of electronic properties in organic molecules.
Synthetic Chemistry : Research on the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes has implications for the synthesis of complex organic compounds (Gallina & Liberatori, 1974).
Organic Synthesis : The molecule has been used in the synthesis of difluoro-contained dihydrobenzofurans and indolins, demonstrating its versatility in organic synthesis (Ma et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,4-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPXQSKLGGKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051544 | |
Record name | 1,4-Dimethylpiperazine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8051544 | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Piperazine, 1,4-dimethyl- | |
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Vapor Pressure |
5.22 [mmHg] | |
Record name | N,N'-Dimethylpiperazine | |
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Product Name |
1,4-Dimethylpiperazine | |
CAS RN |
106-58-1 | |
Record name | 1,4-Dimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-Dimethylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethylpiperazine | |
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Record name | Piperazine, 1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.103 | |
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Record name | 1,4-DIMETHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF146U602L | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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